molecular formula C22H12BrClN2O3 B14086643 1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086643
M. Wt: 467.7 g/mol
InChI Key: ZTGKZDQTISHYMF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique structure that combines bromophenyl, chloropyridinyl, and dihydrochromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the bromophenyl and chloropyridinyl intermediates, followed by their coupling with the chromeno-pyrrole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C22H12BrClN2O3

Molecular Weight

467.7 g/mol

IUPAC Name

1-(4-bromophenyl)-7-chloro-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H12BrClN2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H

InChI Key

ZTGKZDQTISHYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Br

Origin of Product

United States

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